![molecular formula C13H11NO3 B3386817 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- CAS No. 76029-44-2](/img/structure/B3386817.png)
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
概要
説明
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-, also known as CPI-613, is a novel anticancer drug that has shown promising results in clinical trials. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
作用機序
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- targets the TCA cycle in cancer cells, which is responsible for producing energy in the form of ATP. By inhibiting the TCA cycle, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- disrupts the energy metabolism of cancer cells, leading to cell death. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- also induces oxidative stress in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of several enzymes involved in the TCA cycle, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- also activates the mitochondrial apoptotic pathway, leading to cell death. In addition, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has been shown to decrease the levels of several oncoproteins, including c-Myc and Bcl-2, which are involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One of the advantages of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is its specificity for cancer cells, which minimizes toxicity to normal cells. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- also has a unique mechanism of action, which makes it a promising candidate for combination therapy with other chemotherapy drugs. However, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has a relatively low bioavailability, which limits its effectiveness in vivo. In addition, the synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is complex and low-yielding, which may limit its availability for research purposes.
将来の方向性
Several future directions for 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- research include:
1. Improving the bioavailability of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- through formulation or prodrug approaches.
2. Investigating the efficacy of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- in combination with other chemotherapy drugs in different cancer types.
3. Developing biomarkers to predict response to 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- therapy.
4. Investigating the potential of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- as a radiosensitizer in cancer therapy.
5. Investigating the potential of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- in other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is a novel anticancer drug that targets the TCA cycle in cancer cells. It has shown promising results in preclinical and clinical trials and has a unique mechanism of action that makes it a promising candidate for combination therapy. However, the low bioavailability and complex synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- may limit its availability for research purposes. Future research directions for 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- include improving its bioavailability, investigating its potential in combination therapy, and exploring its potential in other diseases.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has been extensively studied in preclinical and clinical settings as a potential anticancer drug. It has shown efficacy in a variety of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has also been shown to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cytarabine.
特性
IUPAC Name |
2-cyclopent-2-en-1-yloxyisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZXBIRCZUAYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445753 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- | |
CAS RN |
76029-44-2 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。